molecular formula C10H11ClF3N B1436336 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803583-15-4

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride

Cat. No. B1436336
M. Wt: 237.65 g/mol
InChI Key: NHWBYPUTEIHQNY-UHFFFAOYSA-N
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Description

3,5-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula CHClFN . It has a molecular weight of 180.58 .


Synthesis Analysis

While specific synthesis methods for “3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride” were not found, there are effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases . These methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of 3,5-Difluorophenylhydrazine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N) atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluorophenylhydrazine hydrochloride include a molecular weight of 180.58 and an average mass of 180.583 Da .

Scientific Research Applications

Asymmetric Synthesis in Antibacterial Agents

  • The compound 1, related to 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride, has been explored for its potential in asymmetric synthesis. This research highlights its application in developing antibacterial agents, demonstrating significant in vivo activity in a Pseudomonas aeruginosa mouse protection model. The compound's enantiomers show varying levels of activity against aerobic and anaerobic bacteria, indicating its potential clinical significance (Rosen et al., 1988).

Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors

  • Another study evaluated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing a fluoropyrrolidine moiety. This research provided insights into the bioactivation mechanisms of these compounds, which could be crucial for understanding their pharmacokinetic and toxicological profiles (Xu et al., 2004).

Synthesis of Fluoropyrrolidine Derivatives

  • The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry applications like dipeptidyl peptidase IV inhibitors, has been investigated. This study highlights the utility of fluoropyrrolidine derivatives as synthons in medicinal applications (Singh & Umemoto, 2011).

Exploration of Small 3-Fluoropyrrolidines

  • A study reported the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition. This research demonstrates the accessibility of these compounds for further exploration in various applications (McAlpine et al., 2015).

Aminofluorination of Homoallylamine Derivatives

  • Research into the intramolecular aminofluorination of homoallylamine derivatives using specific reagents has been conducted to produce N-tosyl-3-fluoropyrrolidines. This process could be significant for creating fluoropyrrolidine-based compounds with potential pharmacological applications (Kitamura et al., 2017).

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines

  • The synthesis and applications of fluoropyrrolidines and (fluoroalkyl)pyrrolidines in medicinal drugs and as organocatalysts have been extensively studied. This research underscores the significance of these compounds in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).

Boron Trifluoride Etherate in Aminofluorination

  • A study demonstrated the use of boron trifluoride etherate as a fluorinating agent in an intramolecular aminofluorination reaction. This research contributes to the understanding of the synthesis of 3-fluoropyrrolidines, which are relevant in various chemical applications (Cui et al., 2014).

Safety And Hazards

3,5-Difluorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(3,5-difluorophenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10;/h3-5,14H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWBYPUTEIHQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC(=C2)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 2
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 3
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 4
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 5
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 6
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride

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